molecular formula C17H26INO3 B1388181 tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate CAS No. 902836-79-7

tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate

Cat. No.: B1388181
CAS No.: 902836-79-7
M. Wt: 419.3 g/mol
InChI Key: VOHIYIBOYIGSNH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a tert-butyl carbamate group linked via an ethyloxy spacer to a 2-(4-methylphenyl)-1-iodopropan-2-yl moiety. Its molecular formula is C₁₇H₂₄INO₃ (assuming structural similarity to the 4-chlorophenyl analog in ), with a molecular weight of 441.29 g/mol. The iodine substituent introduces significant steric bulk and polarizability, while the 4-methylphenyl group enhances lipophilicity compared to halogenated analogs.

For example, tert-butyl carbamates are often synthesized via coupling of bromoalkyl intermediates with tert-butyl carbamate under basic conditions (e.g., K₂CO₃/NaI in dioxane, as seen in –2) .

Applications: Such iodinated tert-butyl carbamates are valuable intermediates in medicinal chemistry, particularly for radiolabeling or as precursors to bioactive molecules targeting receptors (e.g., cannabinoid receptors, as implied by –2) .

Properties

IUPAC Name

tert-butyl N-[2-[1-iodo-2-(4-methylphenyl)propan-2-yl]oxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26INO3/c1-13-6-8-14(9-7-13)17(5,12-18)21-11-10-19-15(20)22-16(2,3)4/h6-9H,10-12H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHIYIBOYIGSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CI)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites, which can alter the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that control cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially altering metabolic flux and metabolite levels. The compound may be metabolized through specific enzymatic reactions, leading to the formation of metabolites that can further influence biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

Tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate, commonly referred to as tert-butyl carbamate , is an organic compound with significant potential in medicinal chemistry and biological research. This compound features a tert-butyl group, an ether linkage, and an iodinated propanoyl moiety, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of tert-butyl carbamate, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C17H26INO3
  • Molecular Weight : 419.3 g/mol
  • CAS Number : 902836-79-7

The structure of tert-butyl carbamate includes a tert-butyl group attached to a carbamate functional group, which is linked through an ether bond to a propan-2-yl group that carries an iodine atom and a methylphenyl substituent.

Synthesis

The synthesis of tert-butyl carbamate typically involves multi-step organic reactions, where starting materials undergo transformations to yield the final product. Key steps often include:

  • Formation of the iodinated intermediate : This can involve the reaction of 4-methylphenylacetic acid with iodine.
  • Coupling with tert-butyl carbamate : The iodinated intermediate is then reacted under controlled conditions to form the desired carbamate.

The biological activity of tert-butyl carbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of various enzymes or receptors, leading to downstream effects relevant in therapeutic contexts.

Target Interactions

  • Enzyme Inhibition : Preliminary studies suggest that tert-butyl carbamate may inhibit certain proteases, potentially influencing pathways involved in disease processes.
  • Receptor Modulation : The compound's structural characteristics allow it to bind selectively to specific receptors, potentially altering their activity.

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that analogs of tert-butyl carbamate exhibit varying degrees of inhibitory activity against specific proteases associated with viral infections, such as SARS-CoV. For instance, compounds with similar structures have shown IC50 values ranging from 0.39 μM to 10.0 μM against SARS-CoV 3CL protease, indicating significant potency in inhibiting viral replication pathways .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the structure of tert-butyl carbamate significantly impact its biological activity. For example, varying the substituents on the aromatic ring and the nature of the halogen (iodine vs. bromine) led to differences in enzyme binding affinity and selectivity .
  • Comparative Analysis : When compared to similar compounds such as tert-butyl N-(2-{[2-(4-chlorophenyl)-1-bromopropan-2-yl]oxy}ethyl)carbamate, the presence of iodine in tert-butyl carbamate enhances its reactivity and potential biological interactions .

Summary of Biological Activity Data

Compound NameIC50 (μM)Biological Target
This compound0.39 - 10.0SARS-CoV 3CL Protease
Tert-butyl N-(2-{[2-(4-chlorophenyl)-1-bromopropan-2-yl]oxy}ethyl)carbamateVariesSimilar Proteases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and physicochemical properties of the target compound with analogs from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) Synthetic Yield Applications
Target : tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate C₁₇H₂₄INO₃ 441.29 4-methylphenyl, iodine ~1.443 (estimated)* N/A Radiolabeling, receptor-targeted probes
Analog 1 : tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate C₁₄H₁₆ClN₃O₃ 309.75 Chlorobenzimidazolone N/A 77% Enzyme inhibition (8-oxo-Gua targets)
Analog 2 : tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate C₁₉H₂₀ClF₃NO₃ 414.82 Cyclopropyl, trifluoromethyl, alkyne N/A N/A Antiviral intermediates (e.g., Efavirenz analogs)
Analog 3 : tert-butyl N-[2-(tosyloxy)ethyl]carbamate C₁₅H₂₁NO₅S 327.39 Tosyloxy (sulfonate ester) N/A N/A Protecting group strategies, sulfonation
Analog 4 : tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate C₁₄H₂₂N₂O₂ 250.34 Aminopropylphenyl N/A N/A Peptide mimetics, kinase inhibitors

*Estimated based on the 4-chlorophenyl analog’s density in .

Key Structural and Functional Differences :

The iodine atom enhances polarizability and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine or tosyloxy groups (Analog 3) .

Synthetic Challenges :

  • Iodinated intermediates (e.g., the target compound) may require specialized handling due to iodine’s sensitivity to light and moisture, unlike stable sulfonate esters (Analog 3) .
  • Yields for tert-butyl carbamates vary widely (44–96% in –3), influenced by steric hindrance from substituents like the 4-methylphenyl group .

Biological Relevance: The benzimidazolone moiety in Analog 1 confers selectivity for enzyme inhibition, whereas the target compound’s iodine and methyl groups may favor receptor binding (e.g., cannabinoid receptors in –2) . Analog 4’s aminopropylphenyl group enables hydrogen bonding in kinase inhibitors, a feature absent in the target compound .

Research Findings and Implications

  • Radiolabeling Potential: The iodine in the target compound could replace bromine in analogs like those in –2 for radioactive imaging (e.g., ¹²³I/¹²⁵I isotopes) .
  • Stability Concerns : Tert-butyl carbamates with electron-withdrawing groups (e.g., chlorine in Analog 1) exhibit higher hydrolytic stability than methyl-substituted analogs .
  • Drug Design : The 4-methylphenyl group may reduce metabolic oxidation compared to halogenated analogs, extending half-life in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate
Reactant of Route 2
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tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate

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